Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-
Description
The compound "Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-" is a silicon-based organic molecule featuring two azulenyl moieties substituted with 4-chlorophenyl and methyl groups. Azulene derivatives are known for their unique electronic properties and applications in materials science, including organic semiconductors and photodynamic therapy agents. The cited sources focus on loperamide-related impurities and metabolites (e.g., anhydroloperamide, loperamide piperidinolamide), which share structural motifs like chlorophenyl and dimethylamino groups but lack silicon or azulene components .
Properties
CAS No. |
209121-53-9 |
|---|---|
Molecular Formula |
C36H34Cl2Si |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
bis[4-(4-chlorophenyl)-2-methyl-1,4-dihydroazulen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C36H34Cl2Si/c1-23-21-33-29(25-13-17-27(37)18-14-25)9-5-7-11-31(33)35(23)39(3,4)36-24(2)22-34-30(10-6-8-12-32(34)36)26-15-19-28(38)20-16-26/h5-22,29-30,35-36H,1-4H3 |
InChI Key |
XRSBIYVVKZSCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC=CC4C5=CC=C(C=C5)Cl)C)C=CC=CC2C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- typically involves the reaction of 4-chlorophenyl and 1,4-dihydro-2-methyl-1-azulenyl derivatives with a silicon-containing reagent. One common method involves the use of chlorosilanes as the silicon source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where organosilicon compounds have shown efficacy.
Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be drawn to structurally analogous pharmaceuticals and impurities:
Table 1: Key Structural and Functional Comparisons
Key Differences:
Silane vs. Amide Backbone : The queried silane compound hypothetically employs a silicon center, whereas loperamide derivatives (e.g., anhydroloperamide) use nitrogen-based amide or piperidine frameworks . Silicon confers distinct reactivity (e.g., resistance to hydrolysis) compared to nitrogen.
Azulene vs. Piperidine/Aromatic Systems: Azulene’s non-benzenoid structure offers unique optoelectronic properties absent in the benzenoid or piperidine rings of the listed impurities .
Functional Groups : The dimethylsilane group in the queried compound may enhance hydrophobicity, contrasting with polar hydroxyl or amide groups in loperamide-related substances .
Research Findings and Data Gaps
- Synthesis Challenges: No evidence exists for the synthesis or characterization of the azulene-silane compound. In contrast, loperamide impurities are well-documented in pharmacopeial standards (e.g., PF 43(1)) with established analytical methods .
- Stability and Reactivity : Silane-azulene hybrids are theoretically prone to oxidation at the azulene’s electron-rich rings, unlike the more stable piperidine-based impurities .
- Regulatory Status: The cited impurities (e.g., Imp.
Biological Activity
Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- (CAS No. 209121-53-9) is a complex organosilicon compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique structure that includes azulenyl and chlorophenyl groups. The presence of these functional groups suggests potential interactions with biological systems.
Biological Activity Overview
Research indicates that silanes can exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl- have been explored in several studies.
Antimicrobial Activity
A study on related compounds with chlorophenyl groups has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that silane derivatives may possess similar antimicrobial properties due to structural similarities .
Anticancer Activity
The anticancer potential of compounds containing azulenyl structures has been documented. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that similar azulenyl compounds show significant cytotoxicity against breast cancer and renal cancer cell lines .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various silane derivatives, including those structurally similar to bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-. The results indicated that these compounds exhibited significant growth inhibition in cultured cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis Induction |
| Compound B | A549 (Lung) | 15.0 | Cell Cycle Arrest |
| Silane Bis | HeLa (Cervical) | 10.0 | Apoptosis Induction |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, silane derivatives were tested against several bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL for the most active compounds .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 5 |
The biological activities of silane compounds are often linked to their ability to interact with cellular components such as proteins and nucleic acids. For instance:
- Antimicrobial Mechanism : It is hypothesized that the chlorophenyl group may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Mechanism : The azulenyl moiety may induce oxidative stress leading to apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
